Entonox - 54510-89-3

Entonox

Catalog Number: EVT-1537163
CAS Number: 54510-89-3
Molecular Formula: N2O3
Molecular Weight: 76.012 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Entonox is produced by mixing nitrous oxide, a colorless and sweet-smelling gas, with oxygen, which is colorless and odorless. The production and distribution of Entonox are regulated to ensure compliance with safety standards, particularly in medical applications.

Classification

Entonox is classified as an inhalational analgesic and anesthetic agent. It acts primarily on the central nervous system to provide analgesia and has been widely used in clinical practice since the mid-19th century.

Synthesis Analysis

Methods

The synthesis of Entonox involves the careful blending of nitrous oxide and oxygen gases. This process requires specialized equipment to ensure accurate volumetric proportions and to maintain the integrity of the gases under high pressure.

Technical Details

  • Nitrous Oxide: Nitrous oxide is produced through various methods, including the thermal decomposition of ammonium nitrate or by reacting nitric oxide with hydrogen.
  • Oxygen: Medical-grade oxygen is typically derived from air separation processes or through electrolysis of water.

The final product is stored in high-pressure cylinders designed to withstand the pressures associated with compressed gases. The cylinders are marked with specific colors (blue for nitrous oxide and green for oxygen in many regions) to prevent misuse.

Molecular Structure Analysis

Structure

The molecular structure of nitrous oxide (N₂O) consists of two nitrogen atoms bonded to one oxygen atom. It is a linear but unsymmetrical molecule, which contributes to its unique physical properties.

Data

  • Molecular Weight: 44.01 g/mol
  • Boiling Point: -88.6 °C
  • Critical Temperature: 36.5 °C
  • Critical Pressure: 72 bar
  • Blood: Gas Partition Coefficient: 0.47
  • Oil: Gas Partition Coefficient: 1.4

These properties indicate that nitrous oxide remains gaseous under standard conditions but can be liquefied under high pressure.

Chemical Reactions Analysis

Reactions

Nitrous oxide is relatively stable at room temperature but can decompose at elevated temperatures into nitrogen and oxygen:

2N2O2N2+O22\text{N}_2\text{O}\rightarrow 2\text{N}_2+\text{O}_2

Additionally, nitrous oxide can react with strong reducing agents such as phosphine or stannous chloride, leading to combustion risks when combined with oils or greases.

Technical Details

Mechanism of Action

Entonox exerts its analgesic effects primarily through the modulation of neurotransmitter release in the central nervous system. It acts as an antagonist at N-methyl-D-aspartate receptors, inhibiting pain pathways.

Process

Data

  • Onset Time: Effects are typically felt within 4-5 breaths.
  • Peak Effect: Maximum analgesic effect occurs within 2-3 minutes.
  • Recovery Time: Rapid recovery occurs after cessation of inhalation, with significant reduction in arterial concentration within 30 seconds.
Physical and Chemical Properties Analysis

Physical Properties

  • State: High-pressure gas at ambient temperature.
  • Density: Nitrous oxide has a density of approximately 1.875 kg/m³ at 15 °C.
  • Solubility: It is not very soluble in water but has a higher solubility than oxygen.

Chemical Properties

Nitrous oxide supports combustion and can react violently with certain materials:

  • Non-flammable but supports combustion.
  • Decomposes into nitrogen and oxygen at high temperatures.
Applications

Entonox is utilized extensively in various medical scenarios:

  • Emergency Medicine: For acute trauma pain relief.
  • Dentistry: To alleviate discomfort during procedures.
  • Obstetrics: Used during labor for pain management.
  • Pediatric Care: Effective for painful procedures in children.

The rapid onset and offset characteristics make Entonox a preferred choice for short-term analgesia without prolonged effects, allowing patients to recover quickly post-administration.

Introduction to Entonox in Medical Practice

Historical Evolution of Nitrous Oxide in Analgesia

Nitrous oxide’s journey began with Joseph Priestley’s synthesis in 1772, though Humphry Davy’s 1800 self-experimentation revealed its psychotropic properties, including euphoria and pain attenuation [1] [6]. Davy’s monograph Researches, Chemical and Philosophical documented its potential for surgical analgesia, yet medical adoption lagged until 1844. That year, dentist Horace Wells pioneered N₂O anesthesia during a molar extraction, demonstrating its feasibility for invasive procedures [3] [6].

The late 19th century saw Stanislav Klikovich’s critical innovation: blending N₂O with O₂ (1881) to prevent hypoxia. His MD thesis detailed this mixture’s efficacy in obstetrics and angina, emphasizing anxiolysis alongside analgesia [3] [6]. This formulation became the prototype for modern Entonox, which was later commercialized as a pressurized gas in French-blue cylinders. The 20th century validated its safety profile, leading to widespread adoption in labor wards and emergency medicine [6] [9]. The term "Psychotropic Analgesic Nitrous oxide" (PAN), coined in 1994, formalized its distinction from anesthetic N₂O concentrations [6].

Pharmacological Mechanisms of Entonox

Pharmacokinetic and Pharmacodynamic Properties

Entonox’s efficacy stems from N₂O’s low blood-gas partition coefficient (0.47), facilitating rapid diffusion across alveoli and onset within 2–5 minutes [4] [9]. The second gas effect accelerates this process: N₂O’s swift uptake concentrates co-administered volatile agents (e.g., O₂) in alveoli, enhancing arterial oxygen saturation [4] [9]. Minimal metabolism occurs (<0.004%), with almost all N₂O excreted unchanged via lungs within minutes of discontinuation, enabling quick recovery [4].

Table 1: Key Physicochemical Properties of Entonox Components

PropertyNitrous Oxide (N₂O)Oxygen (O₂)
Blood-Gas Partition Coefficient0.470.023
Onset Time2–5 minutesImmediate
Minimum Alveolar Concentration (MAC)105%N/A
Molecular Weight44 g/mol32 g/mol
Primary Elimination RoutePulmonary (>99%)Pulmonary

N₂O’s pharmacodynamics involve multi-receptor interactions. It directly depresses myocardial contractility, counterbalanced by sympathetic activation that maintains cardiac output. Cerebral vasodilation increases intracranial pressure, while pulmonary vasoconstriction limits use in pulmonary hypertension [4] [9].

Neurobiological Pathways: GABAA and NMDA Receptor Interactions

N₂O’s analgesic effects arise from complex neuromodulation:

  • NMDA Receptor Antagonism: N₂O non-competitively inhibits NMDA receptors, particularly GluN2B-containing subtypes in the spinal dorsal horn. This suppresses calcium influx, disrupting pain signal amplification and central sensitization [4] [5] [9]. Presynaptic NMDA receptors on GABAergic terminals in the dorsal horn modulate inhibitory transmission; N₂O binding to GluN2C/D subunits enhances GABA release, indirectly dampening nociceptive neurons [7].
  • GABAA Receptor Modulation: N₂O potentiates GABAergic currents by allosterically enhancing chloride influx at GABAA receptors, hyperpolarizing neurons in pain-processing regions (e.g., thalamus, periaqueductal gray) [7] [10]. This amplifies inhibitory tone, reducing excitatory neurotransmitter release.
  • Endogenous Opioid Release: N₂O activates κ-opioid receptors in the periaqueductal gray, stimulating descending inhibitory pathways. This induces enkephalin-mediated suppression of spinal nociceptive neurons [6] [9].

Table 2: Neuroreceptor Interactions of Nitrous Oxide

Receptor SystemInteraction TypeFunctional OutcomeSite of Action
NMDANon-competitive antagonismBlocks Ca²⁺ influx; reduces wind-upSpinal dorsal horn
GABAAPositive allosteric modulationEnhances Cl⁻ influx; neuronal hyperpolarizationThalamus, PAG
κ-opioidAgonismTriggers descending inhibitionPeriaqueductal gray (PAG)

Abbreviations: PAG = periaqueductal gray.

The interplay between GABAergic potentiation and NMDA blockade creates a synergistic analgesic profile, though exact mechanisms remain incompletely resolved [7] [10].

Theoretical Frameworks for Analgesic Efficacy

Three interconnected theories explain Entonox’s efficacy:

  • Gate Control Theory Modulation: N₂O inhibits thalamic relay nuclei, "closing" spinal gates to nociceptive Aδ and C fibers while activating non-nociceptive Aβ fiber pathways. This reduces cortical perception of pain [3].
  • Cortical Disinhibition Model: By suppressing GABAergic interneurons in limbic regions, N₂O induces euphoria and dissociative states. This alters emotional processing of pain in the anterior cingulate and insular cortices without abolishing sensory discrimination [7].
  • Endogenous Opioid Activation: N₂O stimulates brainstem opioidergic pathways, releasing enkephalins that bind spinal δ- and κ-opioid receptors. This inhibits substance P release from primary afferents, validated by naloxone-reversible analgesia in humans [6].

Recent electrophysiological studies reveal that N₂O enhances GABAergic synaptic strength in spinal dorsal horn networks via presynaptic NMDA receptors containing GluN2C/D subunits. This facilitates inhibitory transmission onto projection neurons, directly counteracting hyperalgesia [7]. Such plasticity provides a pathophysiological basis for efficacy in neuropathic pain, where NMDA-mediated central sensitization predominates.

Properties

CAS Number

54510-89-3

Product Name

Entonox

IUPAC Name

molecular oxygen;nitrous oxide

Molecular Formula

N2O3

Molecular Weight

76.012 g/mol

InChI

InChI=1S/N2O.O2/c1-2-3;1-2

InChI Key

JJGOFTJTVVVHAM-UHFFFAOYSA-N

SMILES

[N-]=[N+]=O.O=O

Synonyms

Anesoxyn-50
Entonox
Eutonal
Nitralgin
Nitronox

Canonical SMILES

[N-]=[N+]=O.O=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.